Cycloeucalenol

Overview

Description

Cycloeucalenol is a natural compound that belongs to the class of puerarin, which are phytoestrogens . It is a phenolic diterpene and has been found in Pueraria lobata, a plant that is used for medical purposes .

Synthesis Analysis

Cycloeucalenol can be synthesized by a pathway dependent on cycloartenol or cycloartanol . The enzymes involved in sterol synthesis pathway such as HMGR, OSC, and CYP51G1 were all significantly downregulated, which might contribute to the significantly decreased squalene, lanosterol, and stigmasterol synthesis .Molecular Structure Analysis

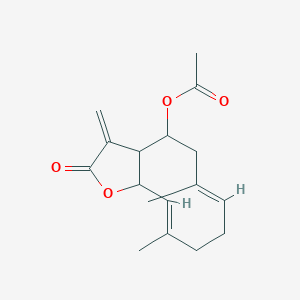

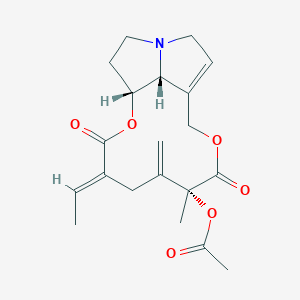

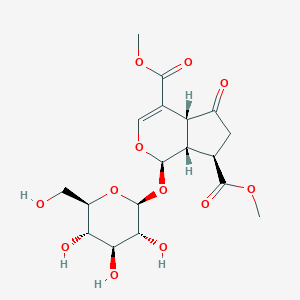

Cycloeucalenol has a molecular formula of C30H50O . It has 10 defined stereocentres . The structure of Cycloeucalenol consists of a hydrated phenanthrene group and a cyclopentane ring .Chemical Reactions Analysis

Cycloeucalenol inhibits the activity of target enzymes such as diacylglycerol acyltransferase and phosphatidylcholine phosphatase, which are involved in the synthesis of fatty acids and phospholipids . This inhibition leads to decreased production of prostaglandins, which contribute to inflammation .Physical And Chemical Properties Analysis

Cycloeucalenol has a density of 1.0±0.1 g/cm3, boiling point of 508.0±19.0 °C at 760 mmHg, vapour pressure of 0.0±3.0 mmHg at 25°C, and enthalpy of vaporization of 89.6±6.0 kJ/mol . Its flash point is 222.7±13.7 °C . It has 1 H bond acceptor, 1 H bond donor, 5 freely rotating bonds, and 1 rule of 5 violations .Scientific Research Applications

Role in Sterol Biosynthesis

Cycloeucalenol plays a crucial role in the biosynthesis of sterols, including phytosterols and cholesterol, in plants . It is a precursor for these biosynthetic pathways, undergoing methylation at the C24-position by the C-24 sterol methyltransferase SMT1, or Δ24 reduction via Sterol Side Chain Reductase 2 (SSR2), respectively .

Impact on Membrane Structures

As a sterol, Cycloeucalenol serves as a critical determinant of membrane structures . Sterols, including Cycloeucalenol, have a crucial impact on membrane fluidity and transmembrane export and import processes .

Signaling Molecule

Cycloeucalenol, like other sterols, can act as signaling molecules during developmental and cellular signaling processes . This function is particularly important in plants, where sterols can act as growth-regulating hormones or modulators of enzyme activities .

Modulation of Auxin Biosynthesis

Research has shown that Cycloeucalenol can affect auxin biosynthesis, a key process in plant growth and development . Application of Cycloeucalenol upregulated the expression of the auxin responsive reporter DR5:GUS (β-glucuronidase) and several auxin biosynthesis genes .

Influence on Root Elongation

In Arabidopsis thaliana, a model organism for plant biology, it has been found that Cycloeucalenol affects root elongation via auxin biosynthesis . The short root phenotype of the sterol biosynthesis mutant cyclopropylsterol isomerase1-1 (cpi1-1) was associated with a markedly enhanced auxin response in the root tip .

Antagonistic Effect with Sitosterol

Cycloeucalenol and sitosterol, an end-product of sterol biosynthesis, have been found to have antagonistic effects on auxin biosynthesis . While Cycloeucalenol upregulates auxin biosynthesis genes, sitosterol represses their expression .

Future Directions

properties

IUPAC Name |

(1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLTIZKNQDZEI-PGFZVWMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963693 | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloeucalenol | |

CAS RN |

469-39-6 | |

| Record name | Cycloeucalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOEUCALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF1Q9UE9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cycloeucalenol has a molecular formula of C30H50O and a molecular weight of 426.72 g/mol. [, ]

A: Cycloeucalenol's structure has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. [, , , ] Key features include characteristic signals for the cyclopropane ring, hydroxyl group, and various methyl and methylene groups present in the molecule.

A: Cycloeucalenol is a key intermediate in the biosynthesis of phytosterols in plants. It is formed from 24-methylenecycloartanol through the specific removal of the 4α-methyl group and 3α-hydrogen. [] This reaction is a crucial step in the pathway leading to the formation of essential plant sterols like sitosterol.

A: Cycloeucalenol is converted to Obtusifoliol by the enzyme cycloeucalenol-obtusifoliol isomerase (CPI). [, ] This enzymatic reaction involves the opening of the 9β,19β-cyclopropane ring, a key step in transforming cyclopropyl sterols to conventional tetracyclic sterols.

A: Studies using site-directed mutagenesis of the Arabidopsis thaliana CPI have revealed that Gly28, Glu29, Gly108, and Asp260 are crucial for CPI activity. [] Furthermore, the hydroxyl group at residue 113 is essential for optimal substrate binding and enzyme activity.

A: Research indicates that the 4β-methyl group in sterols like 24-methylenecycloartanol hinders the activity of CPI, preventing their conversion to Δ8 products. [] This suggests a steric hindrance effect of the 4β-methyl group on substrate binding to the enzyme's active site.

A: The conversion of Cycloeucalenol to Obtusifoliol involves the enzymatic opening of the cyclopropane ring. [] This process is believed to occur via an electrophilic addition mechanism, with a C14 carbocation as a likely high-energy intermediate.

A: Yes, incubation of Cycloeucalenol with microsomes from Zea mays embryos in D2O leads to the formation of [19-2H]obtusifoliol. [] This indicates that the C-19 hydrogen in Obtusifoliol originates from water during the enzymatic opening of the cyclopropane ring.

ANone: Several compounds have been identified as inhibitors of CPI, including:

- 25-Azacycloartanol: A rationally designed inhibitor with high affinity for CPI. []

- Tridemorph (2,6-dimethyl-N-tridecylmorpholine): A systemic fungicide that strongly inhibits CPI. [, , ]

- Fenpropimorph: A fungicide that inhibits both CPI and Δ8Δ7-sterol isomerase. [, ]

- Ammonium and iminium analogues of the C14 carbocation: These compounds act as reaction-intermediate analogues and potently inhibit CPI. []

A: Tridemorph treatment significantly alters the sterol composition of plants, like maize. [] It inhibits CPI, leading to a decrease in typical Δ5-sterols and a substantial accumulation of 9β,19-cyclopropyl sterols, including Cycloeucalenol.

A: These compounds are believed to inhibit CPI and Δ8Δ7-sterol isomerase through protonation of their nitrogen atom at physiological pH (7.4). [] The resulting positively charged morpholinium cation interacts with specific amino acid residues in the enzyme's active site, leading to inhibition.

A: Yes, the inhibition of both enzymes by compounds like Fenpropimorph and its N-methylated derivative is pH-dependent. [] Studies on the pH dependence of inhibition constants suggest distinct interactions between the morpholinium cations and specific amino acid residues in each enzyme's active site.

ANone: Cycloeucalenol is widely distributed in the plant kingdom and has been identified in various species, including:

- Sambucus nigra (Elderflower) []

- Rubus fruticosus (Bramble) []

- Arabidopsis thaliana (Thale cress) []

- Oryza sativa (Rice) []

- Erythrophleum suaveolens (African ordeal tree) []

- Nervilia purpurea (Orchid) [, ]

- Boophone disticha (Sore eye flower) []

- Sorbus domestica, S. aucuparia, S. torminalis (Rowan species) []

- Musa sapientum (Banana) [, ]

- Ecballium elaterium (Squirting cucumber) []

- Brassica rapa (Turnip) []

- Eucalyptus citriodora (Lemon-scented gum) []

- Euphorbia tithymaloides (Slipper plant) []

ANone: Cycloeucalenol and its derivatives have shown potential in various areas, including:

- Antibacterial and antifungal agents: Some studies indicate that Cycloeucalenol exhibits antibacterial and antifungal properties. [, ]

- Modulators of bacterial drug resistance: Derivatives of Cycloeucalenol have shown potential to modulate antibiotic resistance in bacteria. []

- Antioxidant activity: Certain extracts containing Cycloeucalenol have demonstrated antioxidant properties in vitro. [, ]

ANone: Various chromatographic techniques are employed for the isolation and purification of Cycloeucalenol, including:

- Thin-layer chromatography (TLC): Used for initial separation and identification. [, , ]

- Column chromatography: Used for further purification. [, , , ]

- High-performance liquid chromatography (HPLC): Used for high-resolution separation and analysis. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification based on retention time and mass fragmentation patterns. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

![(11S,12R,15S,24S,25S)-12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)